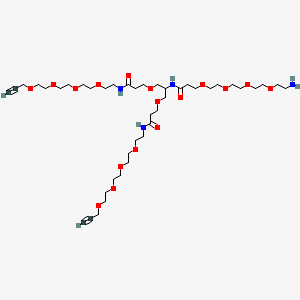
Amino-PEG4-bis-PEG3-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG4-bis-PEG3-propargyl is a cleavable linker containing six units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an alkyne group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-bis-PEG3-propargyl involves the reaction of PEG units with propargyl groups. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition. The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Catalyst: Copper sulfate and sodium ascorbate
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix PEG units with propargyl groups.
Purification: Employing techniques such as column chromatography to achieve high purity levels (>98%).
Storage: The compound is stored at -20°C to maintain stability
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .
Wissenschaftliche Forschungsanwendungen
Amino-PEG4-bis-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for studying biological processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and polymers
Wirkmechanismus
The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-propargyl-PEG4: Contains two propargyl groups and is used in similar click chemistry reactions.
Bis-propargyl-PEG3: Similar to Bis-propargyl-PEG4 but with fewer PEG units.
Uniqueness
Amino-PEG4-bis-PEG3-propargyl is unique due to its cleavable nature and the presence of six PEG units, which enhance its solubility and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where stability and solubility are crucial .
Eigenschaften
Molekularformel |
C42H76N4O17 |
|---|---|
Molekulargewicht |
909.1 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49) |
InChI-Schlüssel |
FPYSRSQCUQNZCB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


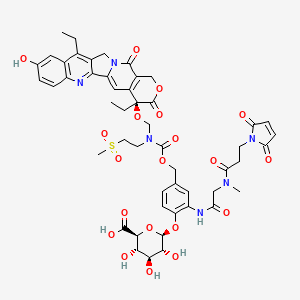
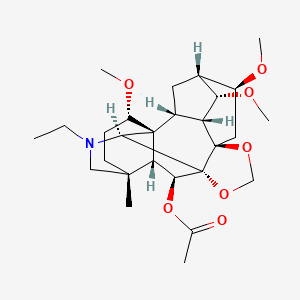


![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
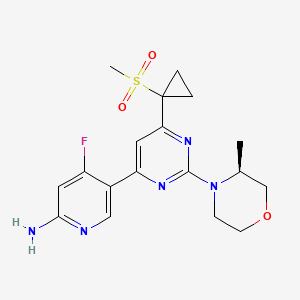
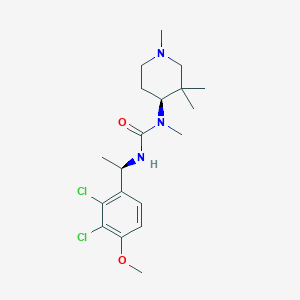

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
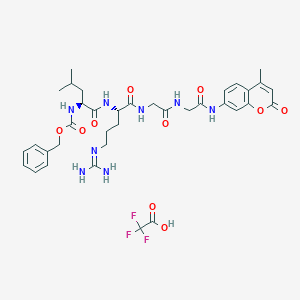

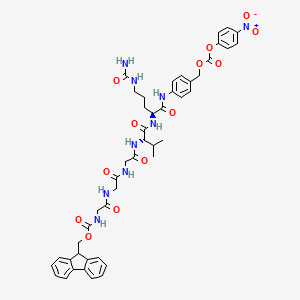
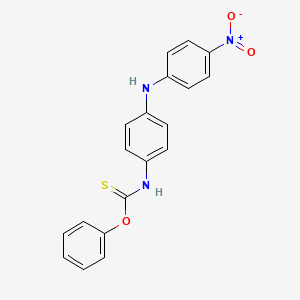
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)
